molecular formula C8H8N2O B11921833 2-Amino-3H-indol-4-ol

2-Amino-3H-indol-4-ol

Cat. No.: B11921833
M. Wt: 148.16 g/mol
InChI Key: VCEVWWBRERTKMW-UHFFFAOYSA-N
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Description

2-Amino-3H-indol-4-ol is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring system with an amino group at the 2-position and a hydroxyl group at the 4-position. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . Another method includes the reaction of 2-aminobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly employed. These methods provide efficient and scalable routes for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indoles, which have significant biological and chemical applications .

Scientific Research Applications

2-Amino-3H-indol-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its role in biological processes and its potential as a therapeutic agent.

    Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3H-indol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups contribute to its reactivity and potential as a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-amino-3H-indol-4-ol

InChI

InChI=1S/C8H8N2O/c9-8-4-5-6(10-8)2-1-3-7(5)11/h1-3,11H,4H2,(H2,9,10)

InChI Key

VCEVWWBRERTKMW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2O)N=C1N

Origin of Product

United States

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